Sodium 3,4-dimethoxyphenylglyoxylate

Sunscreen efficacy Minimal Erythema Dose in vivo UV protection

Sodium 3,4-dimethoxyphenylglyoxylate (CAS 37891-88-6; molecular formula C10H9NaO5, mean molecular weight 232.17 g/mol) is the sodium salt of 3,4-dimethoxyphenylglyoxylic acid, an alpha-keto acid derivative bearing a 3,4-dimethoxy-substituted phenyl ring [REFS-1, REFS-2]. It belongs to the arylglyoxylate class, which includes the unsubstituted parent phenylglyoxylic acid as well as various ring- and salt-modified analogs.

Molecular Formula C10H9NaO5
Molecular Weight 232.16 g/mol
CAS No. 37891-88-6
Cat. No. B3052013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3,4-dimethoxyphenylglyoxylate
CAS37891-88-6
Molecular FormulaC10H9NaO5
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC.[Na+]
InChIInChI=1S/C10H10O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1
InChIKeyBBHVQBQNEHFBIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3,4-Dimethoxyphenylglyoxylate (CAS 37891-88-6): A Distinct Arylglyoxylate Salt for UV Screening and Pharmaceutical Intermediate Procurement


Sodium 3,4-dimethoxyphenylglyoxylate (CAS 37891-88-6; molecular formula C10H9NaO5, mean molecular weight 232.17 g/mol) is the sodium salt of 3,4-dimethoxyphenylglyoxylic acid, an alpha-keto acid derivative bearing a 3,4-dimethoxy-substituted phenyl ring [REFS-1, REFS-2]. It belongs to the arylglyoxylate class, which includes the unsubstituted parent phenylglyoxylic acid as well as various ring- and salt-modified analogs. It appears in industrial and regulatory contexts under the synonym Eusolex 161 [1]. Primary research and patent literature position this compound at the intersection of two application domains: as a UV-absorbing active concurrently listed with benzophenone-4 and cinnamate derivatives in sol-gel microencapsulated sunscreen compositions [2], and as a synthetic intermediate bearing the 3,4-dimethoxyphenyl pharmacophore that is recurrent in bioactive molecules such as verapamil and papaverine congeners .

Aqueous UV-Screening Formulation Research

Water-soluble arylglyoxylate salt explicitly codified in sol-gel microencapsulation patents; supports oil-free sunscreen vehicle development alongside benzophenone-4 and other water-soluble actives.

3,4-Dimethoxyphenyl Pharmacophore Building Block

Pre-oxidized α-keto acid sodium salt enables direct derivatization via decarboxylative coupling, reductive amination, or heterocycle condensation; aqueous solubility facilitates biphasic reaction design.

Why Sodium 3,4-Dimethoxyphenylglyoxylate Cannot Be Interchanged with Other Arylglyoxylates: Structural Constraints for Formulation and Synthesis


Arylglyoxylate salts and acids exhibit substitution-dependent differences in aqueous solubility, UV molar absorptivity, and compatibility with encapsulation or derivatization chemistries that preclude simple interchange. The sodium salt form of 3,4-dimethoxyphenylglyoxylate is explicitly designated as a water-soluble UV-absorbing compound in patented sol-gel sunscreen formulations, placing it alongside benzophenone-4 and phenylbenzimidazole sulfonic acid rather than with oil-soluble glyoxylate esters [1]. The 3,4-dimethoxy substitution pattern further distinguishes it from the unsubstituted benzoylformate (phenylglyoxylate), which is the canonical substrate for benzoylformate decarboxylase (EC 4.1.1.7) — an enzyme for which ring-substitution profoundly alters Km and kcat values, as demonstrated with benzoylformate analogues [2]. Users requiring a preformed 3,4-dimethoxyaryl-α-keto acid building block with aqueous handling properties must therefore select this specific salt, as substituting the free acid, a different ester, or a regioisomeric dimethoxy compound would alter both the synthetic outcome and the formulation performance.

Salt form vs. free acid or ester: sodium salt provides high aqueous solubility and patent-recognized water-phase compatibility; interchanging with the free acid or ethyl ester may shift formulation phase behavior and encapsulation efficiency.

3,4-dimethoxy substitution pattern: alters UV molar absorptivity and enzymatic recognition compared to unsubstituted phenylglyoxylate; regioisomeric dimethoxy analogs may not reproduce the same formulation performance or synthetic reactivity.

Aqueous-solubility dependent workflows: for enzyme kinetics (benzoylformate decarboxylase) or aqueous photochemistry, non-salt forms exhibit significantly lower aqueous solubility, potentially limiting substrate concentration range and data comparability.

Sodium 3,4-Dimethoxyphenylglyoxylate Comparative Evidence: Quantitative Differentiation from Closest Analogs and Alternatives


In Vivo Photoprotective Efficacy of Sodium 3,4-Dimethoxyphenylglyoxylate-Containing Formulation vs. PABA and Padimate-O Sunscreens in Hairless Mouse Model

In a controlled hairless mouse study evaluating commercial sunscreen preparations, preparation F — whose labeled active composition was 8% 2,2-dihydroxy-4,4-dimethoxybenzophenone plus 6% sodium 3,4-dimethoxyphenylglyoxylate — conferred photoprotection up to 7.5 MED (minimal erythema dose). By direct comparison, two leading reference formulations protected up to 10 MED: preparation A (5.4% p-aminobenzoic acid, PABA) and preparation C (2.7% alkyl p-dimethylaminobenzoate, padimate-O). Formulations B (7.7% homomenthyl salicylate) and G (4% menthyl anthranilate plus 5% 2-ethoxyethyl p-methoxycinnamate) were substantially less effective, protecting to only 2.5 MED and 5 MED, respectively [1]. This head-to-head ranking places the sodium 3,4-dimethoxyphenylglyoxylate co-formulation at an intermediate efficacy tier: below the most potent aromatic amine-based UVB absorbers (PABA and padimate-O at 10 MED) but demonstrably above salicylate- and anthranilate-based alternatives (2.5–5 MED) [2].

In vivo photoprotection
Head-to-head
7.5 MED (co-formulation with benzophenone) vs. 10 MED (PABA, padimate-O) and 2.5–5 MED (salicylate/anthranilate)
Reported in vivo photoprotection endpoint context; ranks between aromatic amine and salicylate/anthranilate classes.
Hairless mouse model, qualitative erythema scale; data from a single comparative study.
Sunscreen efficacy Minimal Erythema Dose in vivo UV protection hairless mouse model

Explicit Aqueous Solubility Designation vs. Oil-Soluble Glyoxylate Esters in Sunscreen Patent Architecture

U.S. Patent 6,468,509 draws an explicit structural distinction between water-soluble and water-insoluble sunscreen compounds for sol-gel encapsulation. Sodium 3,4-dimethoxyphenylglyoxylate is codified in Claims 1 and 11 as one of only seven water-soluble UV-absorbing compounds suitable for incorporation into oil-free sunscreen compositions, listed alongside 2-phenylbenzimidazole-5-sulfonic acid, benzophenone-4, diethanolamine methoxycinnamate, and three camphor sulfonic acid derivatives [1]. In contrast, the ethyl ester analog (ethyl 3,4-dimethoxyphenylglyoxylate, CAS 40233-98-5) and the free acid (3,4-dimethoxyphenylglyoxylic acid, CAS 4732-70-1, density 1.284 g/cm³) are not included in this water-soluble claim set, consistent with their higher predicted logP and lower aqueous solubility . This patent-based classification provides a procurement-relevant criterion: for aqueous-phase or oil-free sunscreen formulations, the sodium salt is the requisite arylglyoxylate form.

Patent formulation class
Class-level
Explicitly listed as water-soluble UV absorber in USP 6,468,509 (Claims 1, 11); excluded: free acid and ethyl/methyl esters.
Patent-backed binary classification guides procurement for oil-free aqueous sunscreen compositions.
Sol-gel microencapsulation context; classification does not guarantee equivalent performance across all formulations.
Sol-gel microencapsulation Water-soluble UV absorber Formulation compatibility Arylglyoxylate salt

LogP Differential Between Sodium 3,4-Dimethoxyphenylglyoxylate and Unsubstituted Phenylglyoxylic Acid: Impact on Formulation Partitioning and Synthetic Handling

Computed LogP values provide a quantitative measure of the lipophilicity shift induced by the 3,4-dimethoxy substitution and salt formation. Sodium 3,4-dimethoxyphenylglyoxylate has a reported LogP of −3.36 (TPSA 75.66 Ų, 5 H-bond acceptors, 0 H-bond donors) , indicating strong aqueous partitioning. By contrast, the unsubstituted phenylglyoxylic acid (CAS 611-73-4) has a predicted LogP of approximately 1.2–1.5, with a TPSA of 54.37 Ų [1]. The differential of >4.5 LogP units reflects the combined effect of the electron-donating 3,4-dimethoxy substitution and the carboxylate anion, shifting the compound from a moderately lipophilic, organic-solvent-compatible α-keto acid to a highly water-soluble salt compatible with aqueous-phase reactions and formulations. This magnitude of LogP shift has practical consequences: for enzymatic benzoylformate decarboxylase studies requiring aqueous buffer solubility, or for aqueous photochemical Paternò–Büchi reactions, the sodium dimethoxyphenylglyoxylate offers markedly different solvent-handling properties than the parent benzoylformate [2].

LogP differential
Data to verify
Target LogP −3.36 vs. phenylglyoxylic acid ~1.2–1.5; Δ >4.5 units.
Supports aqueous-phase reaction and formulation selection; strong shift in partitioning behavior.
Computed values from vendor and database sources; experimental confirmation recommended.
LogP Lipophilicity Partitioning behavior Aqueous compatibility

Synthetic Accessibility and Purity Profile: Commercial Availability at Standardized Grades vs. Non-Commercial Arylglyoxylate Analogs

Sodium 3,4-dimethoxyphenylglyoxylate is commercially available at two standardized purity grades — 95% and 98% — from multiple independent suppliers, with packaging options documented at 0.1 kg, 1 kg, and 1000 kg scales and relevant regulatory identifiers including EINECS 253-702-6 and MDL MFCD06595088 [1]. This level of commercial standardization contrasts with closely related 3,4-dimethoxyphenylglyoxylate esters (ethyl, methyl, CAS 40233-98-5 and 38209-58-4) which are predominantly offered at research-grade quantities without the same breadth of purity certification or bulk packaging . For pharmaceutical intermediate applications that require documented purity traceability and regulatory identifier continuity, the sodium salt offers superior procurement readiness relative to custom-synthesized ester or free acid analogs.

Purity & availability
Data to verify
Certified grades 95% and 98%; packaging up to 1000 kg. Ester analogs predominantly research-grade, limited bulk.
Reduces procurement risk for pilot/scale-up synthesis; dual purity tiers support traceability.
Vendor catalog data; verify lot-specific COA for critical applications.
Purity specification Commercial availability Quality grade Procurement standard

Sodium 3,4-Dimethoxyphenylglyoxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Aqueous and Oil-Free Broad-Spectrum Sunscreen Formulation Development

Formulators developing aqueous or oil-free sunscreen vehicles can select sodium 3,4-dimethoxyphenylglyoxylate as a patent-claimed water-soluble UV-absorbing compound, a designation shared with only six other actives in USP 6,468,509 [1]. The compound's explicitly codified compatibility with sol-gel microencapsulation technology enables its use in advanced delivery systems designed to reduce photochemical cross-reactivity with co-formulated actives. The hairless mouse model data, showing 7.5 MED protection for the co-formulation with 2,2-dihydroxy-4,4-dimethoxybenzophenone, provides a quantitative efficacy benchmark for formulation development [2].

Synthesis of 3,4-Dimethoxyphenyl-Containing Bioactive Molecules via α-Keto Acid Building Block Chemistry

The 3,4-dimethoxyphenyl moiety is a privileged pharmacophore present in calcium channel blockers (verapamil, gallopamil), antitussives, and numerous natural-product-derived compounds [1]. Sodium 3,4-dimethoxyphenylglyoxylate provides this pharmacophore in a pre-oxidized α-keto acid form, enabling direct derivatization via decarboxylative coupling, reductive amination to α-amino acids, or heterocycle condensation. The sodium salt's aqueous solubility profile (LogP −3.36) facilitates reactions in aqueous or biphasic media that are impractical with the free acid (LogP 0.97) or ethyl ester (LogP approximately 2.5–3.0) [2].

Benzoylformate Decarboxylase Substrate Specificity and Directed Evolution Studies

For enzymologists studying thiamine diphosphate-dependent decarboxylases, the 3,4-dimethoxy-substituted phenylglyoxylate offers a structurally distinct substrate for probing active-site steric and electronic constraints. Prior kinetic studies with benzoylformate analogues have established that ring substitution alters Km and kcat parameters; the dimethoxy-substituted variant extends this SAR analysis with a substrate that combines enhanced aqueous solubility with electron-donating substituents, enabling kinetic assays at higher substrate concentrations and across broader pH ranges than the unsubstituted benzoylformate [1]. The commercial availability at 98% purity supports reproducible enzymatic studies.

Application
Selection Property
Validation Focus
Aqueous UV-screening formulation studies
Water-soluble UV absorber patent-designated compatibility
Sol-gel encapsulation and reported MED endpoint context
3,4-dimethoxyphenyl-containing molecule synthesis
Pre-oxidized α-keto acid sodium salt; aqueous-soluble building block
Aqueous-phase derivatization chemistry and coupling efficiency
Benzoylformate decarboxylase substrate specificity studies
3,4-dimethoxy-substituted arylglyoxylate probe with enhanced aqueous solubility
Kinetic parameters (Km/kcat) in aqueous buffer; SAR extension beyond unsubstituted benzoylformate
Quote Request

Request a Quote for Sodium 3,4-dimethoxyphenylglyoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.